molecular formula C22H18N2O B11645837 4-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol

4-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol

Cat. No.: B11645837
M. Wt: 326.4 g/mol
InChI Key: AMFVPDLFNQOHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound features a phenol group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. Common synthetic routes include:

    Condensation Reaction: Ortho-phenylenediamine reacts with an aldehyde or ketone under acidic or basic conditions to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the benzodiazepine core structure.

    Functional Group Modification: Introduction of the phenol and methyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzodiazepine ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can be employed.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are typical reagents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced benzodiazepine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.

    Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to specific sites on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s anxiolytic, sedative, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Chlordiazepoxide: Another benzodiazepine used for its anxiolytic effects.

    Nitrazepam: Known for its hypnotic and sedative properties.

Uniqueness

4-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the phenol group may also contribute to its distinct chemical reactivity and biological activity compared to other benzodiazepines.

Properties

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

4-methyl-2-(2-phenyl-3H-1,5-benzodiazepin-4-yl)phenol

InChI

InChI=1S/C22H18N2O/c1-15-11-12-22(25)17(13-15)21-14-20(16-7-3-2-4-8-16)23-18-9-5-6-10-19(18)24-21/h2-13,25H,14H2,1H3

InChI Key

AMFVPDLFNQOHOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=C4

Origin of Product

United States

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